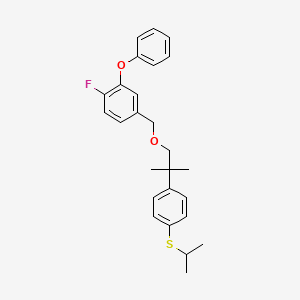
(R)-Lorazepam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Lorazepam is a chiral benzodiazepine derivative used primarily for its anxiolytic, sedative, and anticonvulsant properties. It is the enantiomer of lorazepam, which is widely used in clinical settings for the treatment of anxiety disorders, insomnia, and seizures. The ®-enantiomer is less commonly studied compared to the (S)-enantiomer, but it has unique pharmacological properties that make it an interesting subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lorazepam typically involves the resolution of racemic lorazepam or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts or auxiliaries to induce asymmetry in the molecule. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydroxide or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-Lorazepam usually involves large-scale resolution techniques or asymmetric synthesis. The resolution can be achieved through crystallization methods or by using chiral chromatography. Asymmetric synthesis on an industrial scale often employs chiral ligands and catalysts to ensure high enantiomeric purity.
化学反应分析
Types of Reactions
®-Lorazepam undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions that ®-Lorazepam can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-Lorazepam, which can have different pharmacological properties.
科学研究应用
®-Lorazepam has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chiral separation techniques and asymmetric synthesis.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Studied for its anxiolytic, sedative, and anticonvulsant effects, as well as its potential use in treating withdrawal symptoms.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control.
作用机制
®-Lorazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.
相似化合物的比较
Similar Compounds
(S)-Lorazepam: The more commonly used enantiomer with similar pharmacological effects but different potency and side effect profile.
Diazepam: Another benzodiazepine with a longer half-life and different metabolic pathways.
Alprazolam: A benzodiazepine with a shorter duration of action and higher potency for treating acute anxiety.
Uniqueness
®-Lorazepam is unique due to its specific binding affinity and enantiomeric purity, which can result in different pharmacokinetics and pharmacodynamics compared to its (S)-enantiomer and other benzodiazepines. This makes it a valuable compound for studying the effects of chirality on drug action and metabolism.
属性
CAS 编号 |
91402-80-1 |
|---|---|
分子式 |
C15H10Cl2N2O2 |
分子量 |
321.2 g/mol |
IUPAC 名称 |
(3R)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m1/s1 |
InChI 键 |
DIWRORZWFLOCLC-OAHLLOKOSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=N[C@@H](C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















